

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (R)-3-Hydroxypyrrolidine
hydrochloride

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(R)-3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block widely utilized in pharmaceutical research and development. Its pyrrolidine scaffold and hydroxyl functionality make it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Data

(R)-3-Hydroxypyrrolidine hydrochloride is typically an off-white to pale brown crystalline solid.^{[1][2]} Below is a summary of its key physical and chemical properties.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₉ NO·HCl	[2]
Molecular Weight	123.58 g/mol	[2][3]
CAS Number	104706-47-0	[2]
Melting Point	102 - 107 °C	[2]
Appearance	Off-white to yellow or pale brown crystal powder	[2]
Optical Rotation	[α] _{D20} = -7.5 ± 1 ° (c=3.5 in CH ₃ OH)	[2]
Solubility	Soluble in DMSO	[4]
Purity	≥ 98%	[2]

Spectroscopic Data:

While a comprehensive public database of spectra is not readily available, ¹H NMR data for **(R)-3-Hydroxypyrrolidine hydrochloride** can be found in various sources, including patents and chemical supplier documentation. The PubChem database also provides access to some spectral information.[3]

Synthesis of (R)-3-Hydroxypyrrolidine

A common and efficient method for the preparation of chiral 3-hydroxypyrrolidine involves the use of a protected starting material to control stereochemistry and prevent side reactions. The following is a representative experimental protocol adapted from patent literature.[5]

Experimental Protocol: Preparation of (R)-3-Hydroxypyrrolidine from (R)-3-benzyloxypyrrolidine

Materials:

- (R)-3-benzyloxypyrrolidine

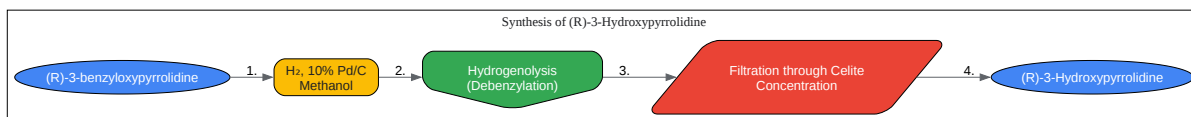
- Methanol (MeOH)
- 10% Palladium on Carbon (Pd/C) catalyst
- Hydrogen gas (H₂)
- Celite

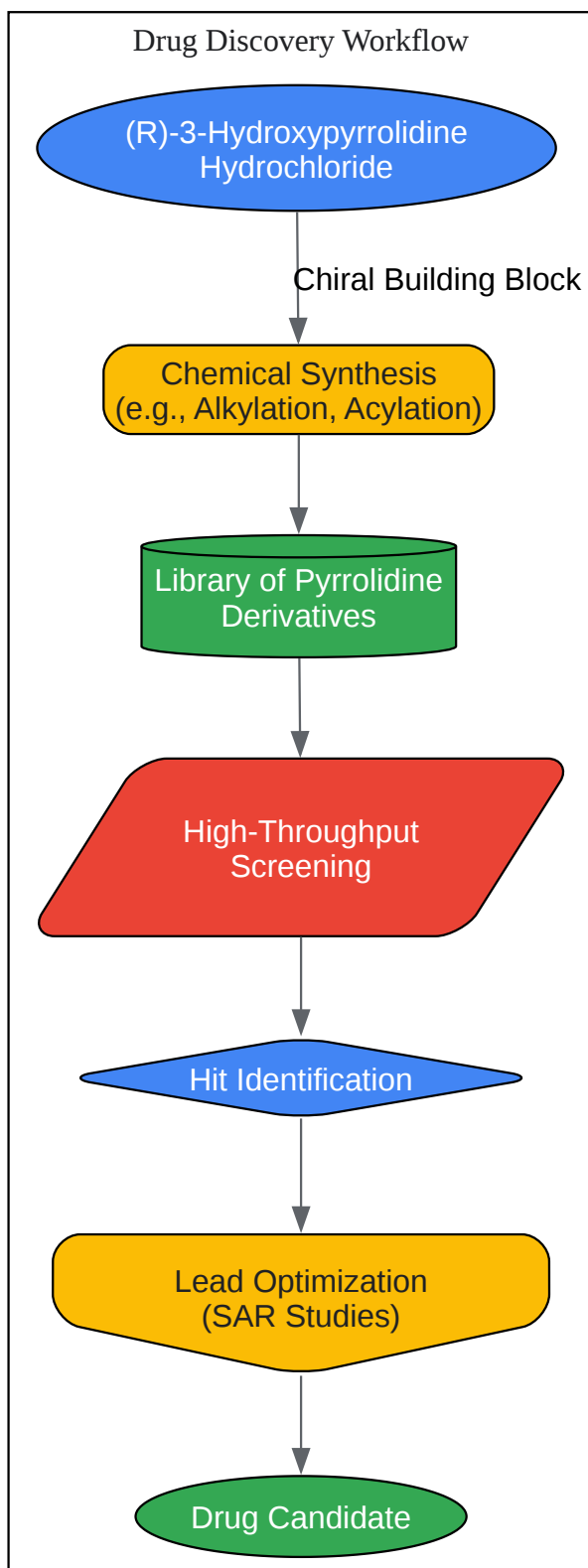
Procedure:

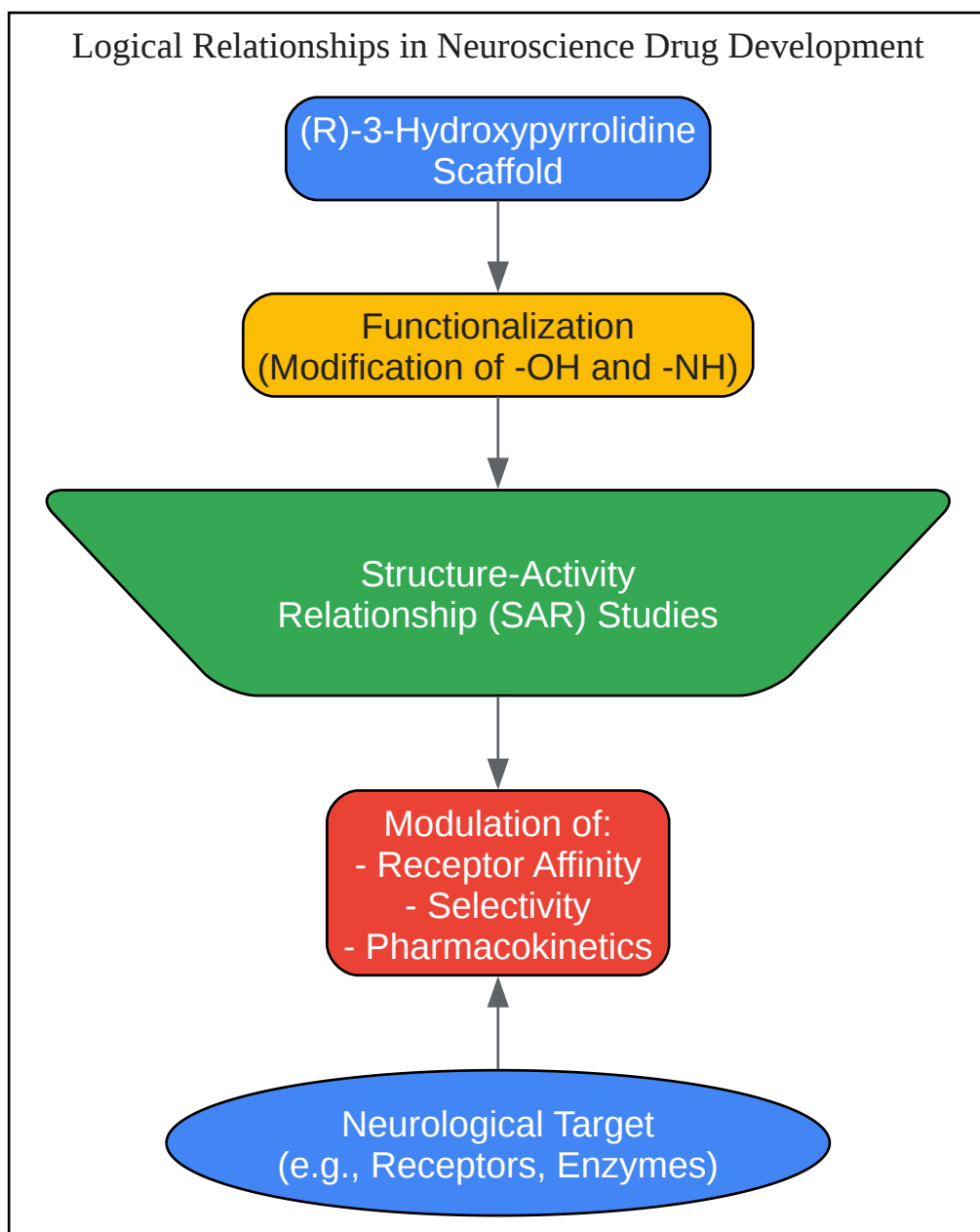
- Dissolve 80 g (0.452 mol) of (R)-3-benzyloxypyrrolidine in 500 mL of methanol in a suitable reaction vessel.
- Carefully add 5 g of 10% Pd/C catalyst to the solution.
- Stir the solution under a hydrogen balloon pressure for 15 hours at room temperature.
- Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to remove the methanol.
- The resulting residue is then distilled under reduced pressure to yield the final product, (R)-3-hydroxypyrrolidine.

Expected Yield: Approximately 34.5 g (90%).^[5]

This protocol describes the synthesis of the free base. The hydrochloride salt can be obtained by treating the free base with a solution of hydrochloric acid in a suitable solvent.







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